In-depth Technical Guide: 2-(3-Bromopyridin-4-YL)acetonitrile (CAS Number: 142892-31-7)
In-depth Technical Guide: 2-(3-Bromopyridin-4-YL)acetonitrile (CAS Number: 142892-31-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromopyridin-4-YL)acetonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural features, namely the bromine atom and the acetonitrile group on the pyridine ring, provide versatile handles for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex, biologically active molecules, most notably as a precursor to Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role in the JAK-STAT signaling pathway, and relevant spectral data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(3-Bromopyridin-4-YL)acetonitrile is presented in the table below.
| Property | Value |
| CAS Number | 142892-31-7 |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Boiling Point | 304.2 ± 27.0 °C at 760 mmHg |
| Storage Temperature | 4°C |
| InChI Key | XAOBSLPTEJADHP-UHFFFAOYSA-N |
Synthesis
The synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile is typically achieved through a two-step process starting from 3-bromo-4-methylpyridine. The first step involves a free-radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol
Step 1: Synthesis of 4-(bromomethyl)-3-bromopyridine
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Materials:
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3-bromo-4-methylpyridine
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)
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Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-methylpyridine in anhydrous carbon tetrachloride.
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Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-bromopyridine. This intermediate can be used in the next step without further purification.
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Step 2: Synthesis of 2-(3-Bromopyridin-4-YL)acetonitrile
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Materials:
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4-(bromomethyl)-3-bromopyridine (from Step 1)
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Procedure:
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Dissolve the crude 4-(bromomethyl)-3-bromopyridine in anhydrous DMF or DMSO in a round-bottom flask.
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Carefully add sodium cyanide (1.2 equivalents) portion-wise to the solution, ensuring the temperature is monitored and controlled.
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Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
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Quench the reaction by carefully adding water.
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Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(3-Bromopyridin-4-YL)acetonitrile.
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Synthesis Workflow
Caption: Synthetic workflow for 2-(3-Bromopyridin-4-YL)acetonitrile.
Application in Drug Discovery: Janus Kinase (JAK) Inhibitors
2-(3-Bromopyridin-4-YL)acetonitrile serves as a crucial intermediate in the synthesis of a class of drugs known as Janus Kinase (JAK) inhibitors.[1] These inhibitors are pivotal in the treatment of various autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3][4]
The JAK-STAT Signaling Pathway
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade used by cytokines and growth factors to regulate cellular processes like immunity, proliferation, and differentiation.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases.[2][7]
The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[8] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, modulating the expression of target genes.[5][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Jak Inhibitors for Treatment of Autoimmune Diseases: Lessons from Systemic Sclerosis and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
